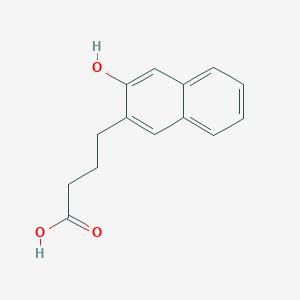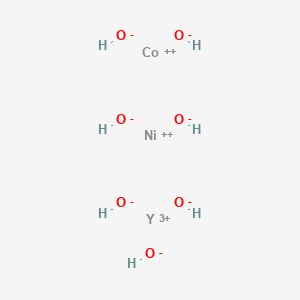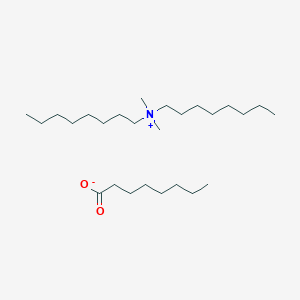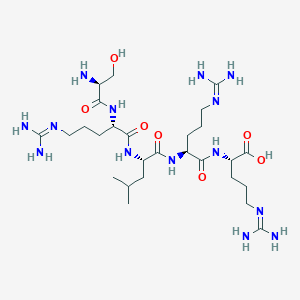
4-(3-Hydroxynaphthalen-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxynaphthalen-2-yl)butanoic acid is an organic compound characterized by a naphthalene ring substituted with a hydroxyl group at the third position and a butanoic acid chain at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxynaphthalen-2-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Hydroxylation: The naphthalene ring is hydroxylated at the third position using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Butanoic Acid Chain Introduction: The hydroxylated naphthalene is then subjected to a Friedel-Crafts acylation reaction with butanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butanoic acid chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Hydroxynaphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like thionyl chloride or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-(3-oxonaphthalen-2-yl)butanoic acid.
Reduction: Formation of 4-(3-hydroxyalkylnaphthalen-2-yl)butanoic acid.
Substitution: Formation of 4-(3-halogenonaphthalen-2-yl)butanoic acid.
Applications De Recherche Scientifique
4-(3-Hydroxynaphthalen-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxynaphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to reactive oxygen species (ROS) production, apoptosis, and cell signaling, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
- 4-(3-Hydroxyphenyl)butanoic acid
- 4-(3-Hydroxybenzyl)butanoic acid
- 4-(3-Hydroxyphenyl)propanoic acid
Comparison: 4-(3-Hydroxynaphthalen-2-yl)butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups.
Propriétés
Numéro CAS |
460719-65-7 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
4-(3-hydroxynaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C14H14O3/c15-13-9-11-5-2-1-4-10(11)8-12(13)6-3-7-14(16)17/h1-2,4-5,8-9,15H,3,6-7H2,(H,16,17) |
Clé InChI |
ZZPJLILBXJOYBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)









![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)

![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
